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Compound of Interest

Compound Name: Visano cor

Cat. No.: B1209611 Get Quote

A Note on Terminology: The query specified "Visano cor." Following a comprehensive search,

it is highly probable that this is a typographical error for Visanne®, a widely marketed brand

name for the drug dienogest. This whitepaper will, therefore, focus on the pharmacokinetics of

dienogest.

This technical guide provides a detailed overview of the pharmacokinetic profile of dienogest, a

synthetic progestogen used in the treatment of endometriosis. The information is intended for

researchers, scientists, and professionals in the field of drug development.

Absorption
Orally administered dienogest is rapidly and almost completely absorbed.

Table 1: Absorption Pharmacokinetic Parameters of Dienogest

Parameter Value Reference

Bioavailability ~91% [1]

Peak Serum Concentration

(Cmax)
47 ng/mL [1]

Time to Peak Serum

Concentration (Tmax)
~1.5 hours [1]
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A typical bioavailability study for an oral formulation of dienogest would follow a randomized,

open-label, single-dose, two-period, crossover design under fasted conditions.

Subject Recruitment: Healthy female volunteers meeting specific inclusion criteria (e.g., age,

BMI) are enrolled after providing informed consent.[2]

Dosing: Subjects receive a single oral dose of the dienogest formulation (e.g., 2 mg) with a

standardized volume of water after an overnight fast of at least 10 hours.[3]

Blood Sampling: Venous blood samples are collected at predefined time points, including

pre-dose and at frequent intervals up to 72 hours post-dose (e.g., 0.17, 0.25, 0.5, 0.75, 1,

1.25, 1.5, 2, 4, 8, 12, 24, 48, 72 hours).[3]

Washout Period: A washout period of at least 10-14 days separates the two treatment

periods.[3][4]

Sample Analysis: Plasma concentrations of dienogest are determined using a validated

bioanalytical method, such as high-performance liquid chromatography-tandem mass

spectrometry (HPLC-MS/MS).[4]

Pharmacokinetic Analysis: Key pharmacokinetic parameters including Cmax, Tmax, and the

area under the plasma concentration-time curve (AUC) are calculated from the

concentration-time data.

Distribution
Dienogest is distributed throughout the body and exhibits significant binding to serum albumin.

Table 2: Distribution Pharmacokinetic Parameters of Dienogest

Parameter Value Reference

Apparent Volume of

Distribution (Vd/F)
40 L [1]

Protein Binding
90% (non-specifically to

albumin)
[1]

Free Steroid 10% [1]
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Preparation: A semi-permeable membrane separates a chamber containing a known

concentration of dienogest in a buffer solution from a chamber containing plasma.

Incubation: The apparatus is incubated at physiological temperature to allow the unbound

drug to diffuse across the membrane until equilibrium is reached.

Sampling: At equilibrium, samples are taken from both the buffer and plasma chambers.

Analysis: The concentration of dienogest in both samples is measured. The difference in

concentration allows for the calculation of the percentage of drug bound to plasma proteins.

Metabolism
Dienogest undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4

(CYP3A4) enzyme system. The resulting metabolites are endocrinologically inactive.

Table 3: Metabolism Pharmacokinetic Parameters of Dienogest

Parameter Value Reference

Primary Metabolizing Enzyme CYP3A4 [1]

Metabolites Endocrinologically inactive [1]

Metabolic Clearance Rate from

Serum (Cl/F)
64 mL/min [1]

Incubation: Dienogest is incubated with human liver microsomes, which contain a high

concentration of CYP enzymes, in the presence of necessary cofactors (e.g., NADPH).

Reaction Termination: The metabolic reaction is stopped at various time points by adding a

quenching agent (e.g., acetonitrile).

Sample Analysis: The samples are analyzed by HPLC-MS/MS to quantify the remaining

parent drug and identify the formed metabolites.

Enzyme Identification: To confirm the role of specific CYP enzymes, the experiment can be

repeated in the presence of selective chemical inhibitors of CYP3A4 or by using recombinant
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human CYP enzymes.

Excretion
Dienogest and its metabolites are eliminated from the body through both renal and fecal

pathways.

Table 4: Excretion Pharmacokinetic Parameters of Dienogest

Parameter Value Reference

Elimination Half-life ~9-10 hours [1][5]

Half-life of Urinary Metabolite

Excretion
14 hours [1][5]

Route of Excretion Metabolites [1]

Urinary to Fecal Excretion

Ratio
~3:1 [1][5]

Elimination within 6 days ~86% [1]

Elimination within 24 hours

(mostly urine)
Bulk of the dose [1][5]

Radiolabeling: A small, safe dose of radiolabeled (e.g., with ¹⁴C) dienogest is administered to

healthy subjects.

Sample Collection: Urine and feces are collected at regular intervals for a period sufficient to

ensure the majority of the radioactivity has been excreted (e.g., 7-10 days).

Radioactivity Measurement: The total radioactivity in the collected urine and feces is

measured to determine the extent and rate of excretion.

Metabolite Profiling: The collected samples are analyzed to identify the chemical structure of

the radioactive components, thereby profiling the metabolites.
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Caption: Mechanism of Action of Dienogest in Endometriosis.
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Caption: Workflow for a Dienogest Bioavailability Study.
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Caption: ADME Pathway of Orally Administered Dienogest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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